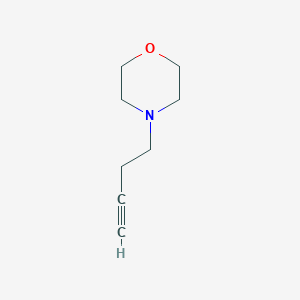
4-(丁-3-炔-1-基)吗啉
描述
4-(But-3-YN-1-YL)morpholine is a chemical compound with the molecular formula C8H13NO . It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Synthesis Analysis
The synthesis of 4-(But-3-YN-1-YL)morpholine involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . A clickable, photoreactive amino acid p - (4- (but-3-yn-1-yl)benzoyl)- L -phenylalanine (Abpa) and its Fmoc-protected version were synthesized from 3- (4-bromophenyl)-1-propanol in 11 steps with an overall 12.5% yield .Molecular Structure Analysis
The molecular structure of 4-(But-3-YN-1-YL)morpholine is characterized by the presence of a weak basic nitrogen atom and an oxygen atom at the opposite position . This provides a peculiar pKa value and a flexible conformation to the ring, thus allowing it to take part in several lipophilic–hydrophilic interactions .Chemical Reactions Analysis
4-(But-3-YN-1-YL)morpholine is used in the production of polymers, polyurethanes, and polycarbonates. It also plays a role in the synthesis of a clickable, photoreactive amino acid p - (4- (but-3-yn-1-yl)benzoyl)- L -phenylalanine (Abpa) for peptide photoaffinity labeling .Physical And Chemical Properties Analysis
4-(But-3-YN-1-YL)morpholine has a molecular weight of 139.2 . It is a liquid at room temperature .科学研究应用
1. 在激酶抑制中的应用
4-(嘧啶-4-基)吗啉,在结构上与 4-(丁-3-炔-1-基)吗啉相关,已被确定为 PI3K 和 PIKK 抑制的关键药效团。这些化合物之所以有效,是因为吗啉氧形成了必要的氢键,并在激酶抑制中提供了选择性。吗啉单元作为激酶铰链结合剂至关重要,这有利于吗啉氮和嘧啶 π-体系之间的相互作用。这导致了 mTORC1 和 mTORC2 的有效选择性双重抑制剂的开发,突出了其在激酶靶向治疗中的效用 (Hobbs 等,2019)。
2. 在杂环化合物合成中的作用
在结构上与 4-(丁-3-炔-1-基)吗啉相关的 3-(吗啉-4-基)丙酸的盐酸盐,在生物活性杂环化合物的合成中具有重要意义。它以采用稳定的椅子构象而闻名,这在各种合成过程中至关重要 (Mazur, Pitucha, & Rzączyńska, 2007)。
3. 磷酸肌醇 3-激酶的抑制剂
4-(1,3-噻唑-2-基)吗啉衍生物,与 4-(丁-3-炔-1-基)吗啉密切相关,已被发现是磷酸肌醇 3-激酶的有效抑制剂。这些化合物在异种移植模型中对肿瘤生长抑制显示出显着的体内潜力,表明它们在癌症研究和治疗中的重要性 (Alexander 等,2008)。
4. 氧化研究
吗啉衍生物,包括与 4-(丁-3-炔-1-基)吗啉相似的结构,已在使用金属氧化剂的氧化反应中得到研究。这项研究提供了对吗啉衍生物在不同氧化态下的化学行为的见解,这在各种化学合成和改性过程中很有用 (Corbani, Rindonek, & Scolastico, 1973)。
5. 晶体结构分析
含有吗啉单元的化合物的晶体结构,如 4-(丁-3-炔-1-基)吗啉,已得到广泛研究。这些研究提供了有关分子构象和分子间相互作用的宝贵信息,这对于理解这些化合物的物理和化学性质至关重要 (Ibiş, Deniz, & Tuyun, 2010)。
6. 抗氧化剂的 QSAR 分析
吗啉衍生物已参与 QSAR(定量构效关系)分析,以预测它们作为抗氧化剂的潜力。这涉及理解分子结构与抗氧化活性之间的关系,这对于设计具有潜在抗氧化特性的新药至关重要 (Drapak 等,2019)。
安全和危害
The safety information for 4-(But-3-YN-1-YL)morpholine indicates that it is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with hazard statements H227 and H314 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .
未来方向
The future directions for 4-(But-3-YN-1-YL)morpholine could involve its use in the development of new drugs for the central nervous system (CNS). The presence of a weak basic nitrogen atom and an oxygen atom at the opposite position in its molecular structure makes it a valuable heterocycle for CNS drug discovery .
属性
IUPAC Name |
4-but-3-ynylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-2-3-4-9-5-7-10-8-6-9/h1H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHZDUJZHRSWFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801311757 | |
| Record name | 4-(3-Butyn-1-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801311757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(But-3-YN-1-YL)morpholine | |
CAS RN |
14731-39-6 | |
| Record name | 4-(3-Butyn-1-yl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14731-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Butyn-1-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801311757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(but-3-yn-1-yl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

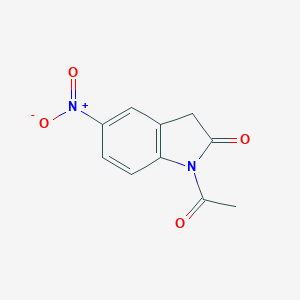
![12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B168532.png)
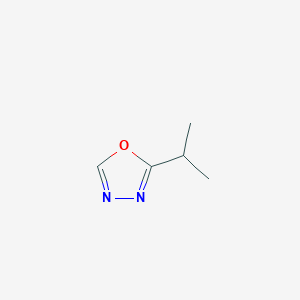
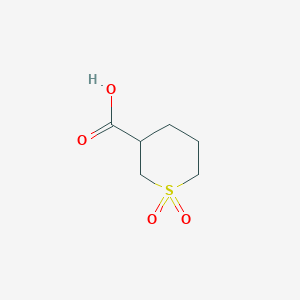
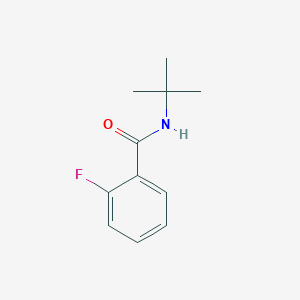
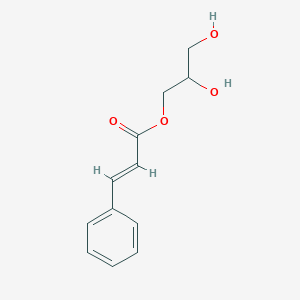
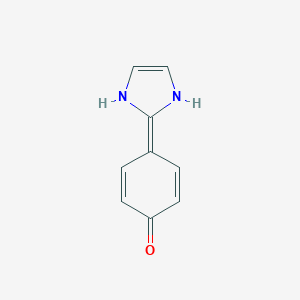
![4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B168544.png)
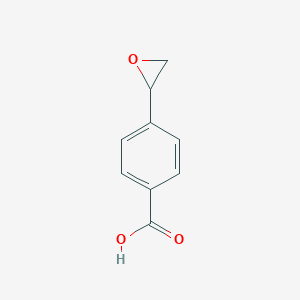
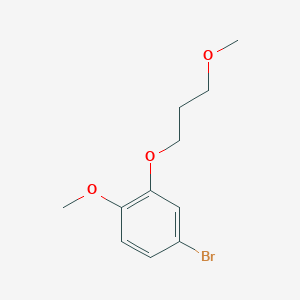
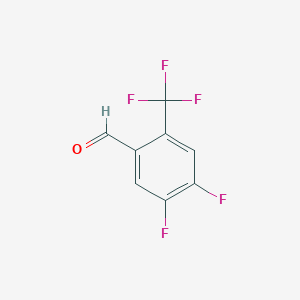
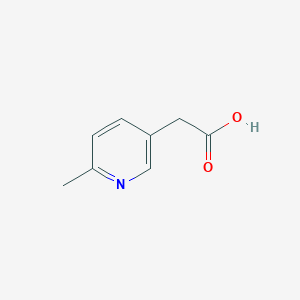
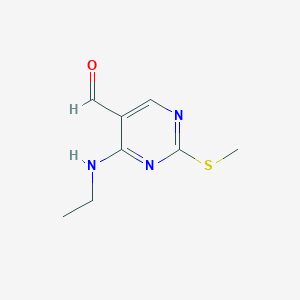
![N-[4-[4-(N-(2,4-dimethylphenyl)-4-methylanilino)-3-methylphenyl]-2-methylphenyl]-2,4-dimethyl-N-(4-methylphenyl)aniline](/img/structure/B168564.png)